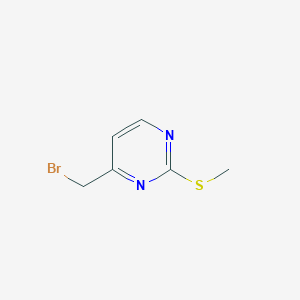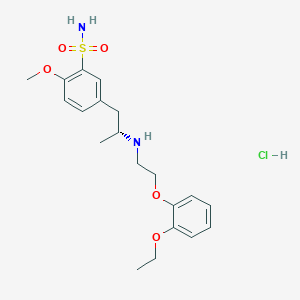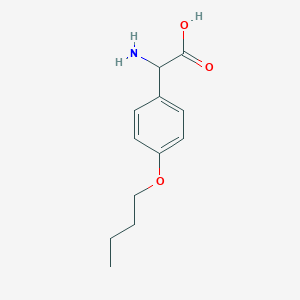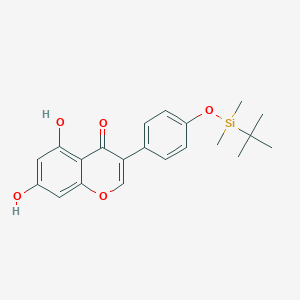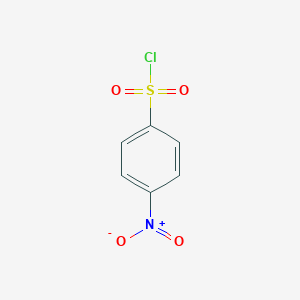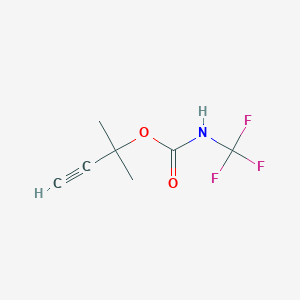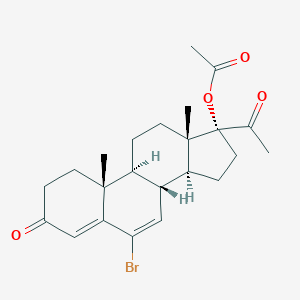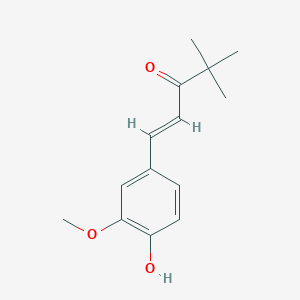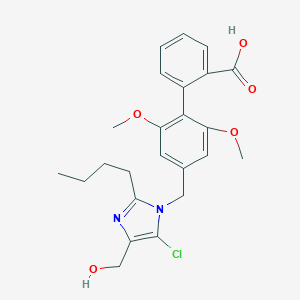
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid, also known as BGC20-1531, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of imidazole-based compounds and has been synthesized using a multistep process.
Mecanismo De Acción
The mechanism of action of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which helps to reduce oxidative stress. 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the development of inflammation. In addition, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is its specificity towards HDACs and NF-κB, which makes it a potential therapeutic agent for the treatment of cancer and inflammatory diseases. The compound has also been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid. One of the potential applications of the compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been found to have neuroprotective effects in vitro, and further studies are needed to evaluate its potential as a therapeutic agent for these diseases. Another potential application of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is in combination therapy with other anti-cancer drugs. The compound has been found to enhance the efficacy of chemotherapy drugs in vitro, and further studies are needed to evaluate its potential as a combination therapy for cancer.
Métodos De Síntesis
The synthesis of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid involves a multistep process that begins with the preparation of 2-butyl-4-(hydroxymethyl)-5-chloro-1H-imidazole. This intermediate is then reacted with 2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid in the presence of a coupling agent to obtain 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid. The purity and yield of the compound are improved through recrystallization and purification using chromatography techniques.
Aplicaciones Científicas De Investigación
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. In vitro studies have shown that 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Propiedades
Número CAS |
134360-57-9 |
|---|---|
Nombre del producto |
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid |
Fórmula molecular |
C24H27ClN2O5 |
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
2-[4-[[2-butyl-5-chloro-4-(hydroxymethyl)imidazol-1-yl]methyl]-2,6-dimethoxyphenyl]benzoic acid |
InChI |
InChI=1S/C24H27ClN2O5/c1-4-5-10-21-26-18(14-28)23(25)27(21)13-15-11-19(31-2)22(20(12-15)32-3)16-8-6-7-9-17(16)24(29)30/h6-9,11-12,28H,4-5,10,13-14H2,1-3H3,(H,29,30) |
Clave InChI |
LYFIHYMZPWVIAH-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC(=C(C(=C2)OC)C3=CC=CC=C3C(=O)O)OC)Cl)CO |
SMILES canónico |
CCCCC1=NC(=C(N1CC2=CC(=C(C(=C2)OC)C3=CC=CC=C3C(=O)O)OC)Cl)CO |
Otros números CAS |
134360-57-9 |
Sinónimos |
4'-((2-butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid 4-BHIBP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



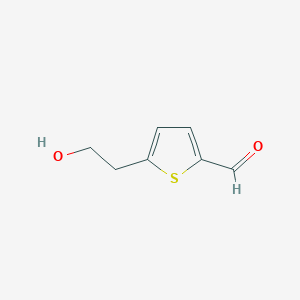
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
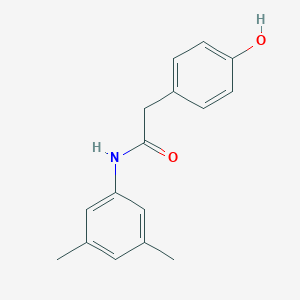
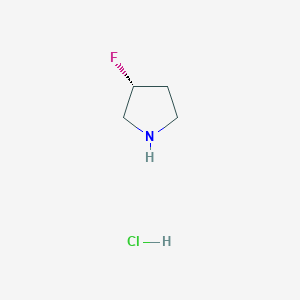
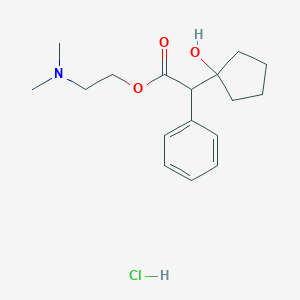
![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)
